molecular formula C18H15Cl4N3O2 B2565089 N,N'-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide CAS No. 339096-46-7

N,N'-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide

Cat. No.: B2565089
CAS No.: 339096-46-7
M. Wt: 447.14
InChI Key: QNFXSUOPZDPUFX-UHFFFAOYSA-N
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Description

N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide is a synthetic organic compound characterized by the presence of dichlorophenyl groups and a dimethylaminomethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide typically involves the reaction of 3,5-dichloroaniline with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3,5-dichlorophenyl)pentanediamide
  • N,N’-bis(3,5-dichlorophenyl)propanediamide

Uniqueness

N,N’-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide is unique due to the presence of the dimethylaminomethylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N,N'-bis(3,5-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O2/c1-25(2)9-16(17(26)23-14-5-10(19)3-11(20)6-14)18(27)24-15-7-12(21)4-13(22)8-15/h3-9H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXSUOPZDPUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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